Tetrakis(acetoxymercuri)methane

Vue d'ensemble

Description

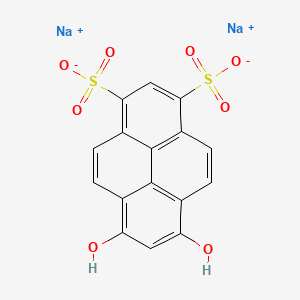

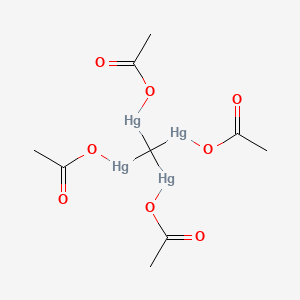

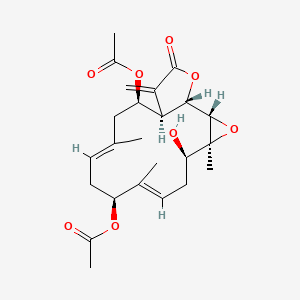

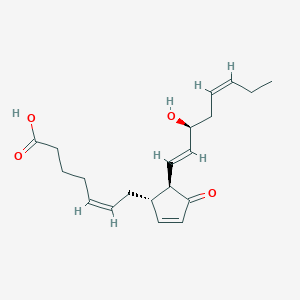

Tetrakis(acetoxymercuri)methane is an organometallic compound with the chemical formula C(HgOOCCH₃)₄. It is known for its unique structure, consisting of a central carbon atom bonded to four mercury atoms, each of which is further bonded to an acetoxy group. This compound is primarily used as a polymetallic reagent for labeling sulfur sites in polynucleotides and preparing heavy metal derivatives of proteins for x-ray crystallographic studies .

Mécanisme D'action

Target of Action

Tetrakis(acetoxymercuri)methane primarily targets sulfur sites in nucleic acids . It binds to the sulfur atom of 6-thioguanosine and also to the 4-thiouridine residue of Escherichia coli tRNAVal . These sulfur sites play crucial roles in the structure and function of nucleic acids, influencing their stability, replication, and transcription processes.

Mode of Action

The compound forms a 4:1 complex with 6-thioguanosine . This interaction is facilitated by the addition of 3 equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride to this compound, which effectively blocks three of the four mercury atoms, rendering the compound monofunctional toward 6-thioguanosine . This selective binding allows the compound to interact specifically with sulfur sites without forming intermolecular crosslinks .

Result of Action

The binding of this compound to sulfur sites in nucleic acids can potentially alter the structure and function of these molecules . .

Analyse Biochimique

Biochemical Properties

Tetrakis(acetoxymercuri)methane plays a significant role in biochemical reactions, particularly in labeling sulfur sites in nucleic acids. It binds to the sulfur atom of 6-thioguanosine and the 4-thiouridine residue of Escherichia coli tRNAVal, forming a 4:1 complex with 6-thioguanosine . This compound is also used to prepare heavy metal derivatives of proteins for x-ray crystallographic studies . The interactions of this compound with these biomolecules are crucial for understanding its biochemical properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by binding to sulfur-containing biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to label sulfur sites in nucleic acids suggests that it may play a role in modulating genetic information and protein synthesis within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the sulfur atom of 6-thioguanosine and the 4-thiouridine residue of Escherichia coli tRNAVal, forming a stable complex . This binding interaction is essential for its role as a polymetallic reagent in labeling sulfur sites in polynucleotides. Additionally, the compound’s ability to block three of the four mercury atoms with N,N-dimethyl-2-amino-ethanethiol hydrochloride renders it monofunctional toward 6-thioguanosine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under appropriate conditions, allowing it to be a useful reagent for extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels sulfur sites in nucleic acids without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for experimental use.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role in labeling sulfur sites in nucleic acids suggests that it may influence metabolic flux and metabolite levels within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are vital for its role in labeling sulfur sites and preparing heavy metal derivatives of proteins for x-ray crystallographic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrakis(acetoxymercuri)methane can be synthesized through the reaction of mercuric acetate with methane in the presence of a suitable solvent. The reaction typically involves the following steps:

- Dissolution of mercuric acetate in an appropriate solvent such as acetic acid.

- Introduction of methane gas into the solution under controlled temperature and pressure conditions.

- Isolation and purification of the resulting this compound crystals .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimized parameters for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: Tetrakis(acetoxymercuri)methane undergoes various chemical reactions, including:

Substitution Reactions: The acetoxy groups can be substituted with other ligands, such as thiol groups, under appropriate conditions.

Complex Formation: It forms complexes with sulfur-containing compounds, such as 6-thioguanosine and 4-thiouridine.

Common Reagents and Conditions:

N,N-Dimethyl-2-amino-ethanethiol Hydrochloride: This reagent is used to block three of the four mercury atoms, rendering the compound monofunctional toward specific sulfur-containing targets.

Solvents: Acetic acid and other polar solvents are commonly used in reactions involving this compound.

Major Products Formed:

Applications De Recherche Scientifique

Tetrakis(acetoxymercuri)methane has several scientific research applications:

Comparaison Avec Des Composés Similaires

- Ethylmercuric Chloride

- Methylmercury Hydroxide

- Phenylmercury Propionate

- Diphenylmercury

Comparison: Tetrakis(acetoxymercuri)methane is unique due to its tetravalent mercury structure, which allows for the simultaneous interaction with multiple sulfur sites. This polymetallic nature distinguishes it from other mercury compounds that typically interact with a single site. Additionally, the presence of acetoxy groups provides versatility in chemical modifications and applications .

Propriétés

IUPAC Name |

acetyloxy-[tris(acetyloxymercurio)methyl]mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.C.4Hg/c4*1-2(3)4;;;;;/h4*1H3,(H,3,4);;;;;/q;;;;;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFKDCOYEVSHMN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]C([Hg]OC(=O)C)([Hg]OC(=O)C)[Hg]OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Hg4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179867 | |

| Record name | Tetrakis(acetoxymercuri)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1050.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25201-30-3 | |

| Record name | Tetrakis(acetoxymercuri)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrakis(acetoxymercuri)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAKIS(ACETOXYMERCURI)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCG6X60HJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetrakis(acetoxymercuri)methane interact with its target, and what are the downstream effects?

A: this compound primarily interacts with sulfur atoms. [, , , , ] It forms a strong complex with the sulfur atom of 6-thioguanosine and binds to the 4-thiouridine residue in Escherichia coli tRNAVal. [] This binding to sulfur atoms, particularly in nucleic acids and potentially in proteins, makes it a useful reagent for labeling and studying these biomolecules. [, ] For instance, it has been used to label fd bacteriophage coat proteins for visualization using a scanning transmission electron microscope. []

Q2: What is the structural characterization of this compound?

A: this compound has the molecular formula C9H12Hg4O8. [] While its exact molecular weight may vary slightly based on isotopic abundance, it is approximately 953 g/mol. [] X-ray crystallography confirms its structure comprises a central carbon atom bonded to four mercury atoms, each further linked to an acetoxy group (–OCOCH3). []

Q3: Are there any catalytic properties and applications associated with this compound?

A: The provided research does not elaborate on the catalytic properties of this compound. Its primary use, as highlighted in the papers, is as a labeling reagent for sulfur-containing biomolecules. [, , ]

Q4: Have there been any studies exploring the structure-activity relationship (SAR) of this compound?

A: While the research mentions using N,N-dimethyl-2-amino-ethanethiol hydrochloride to block three of the four mercury atoms in this compound to make it monofunctional, [] there isn't extensive discussion on broader SAR studies. Further research is needed to understand how modifications to its structure impact its binding affinity, specificity, and other properties.

Q5: What are the known toxicological and safety concerns related to this compound?

A5: Given that this compound contains mercury, it is crucial to handle it with extreme caution. Mercury and its compounds are known to be highly toxic, potentially leading to severe health issues upon exposure. Unfortunately, the provided research does not offer specific data on the compound's toxicity profile. Therefore, assuming its toxicity and taking appropriate safety measures during handling and disposal are essential.

Q6: What analytical methods are typically employed to characterize and quantify this compound?

A: X-ray crystallography has been instrumental in determining the structure of this compound. [, ] Additionally, vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about its molecular vibrations and structure. [, , ] The specific methods for quantification may vary depending on the sample matrix and the desired level of sensitivity.

Q7: Is there any historical context or are there any milestones associated with the research and use of this compound?

A: While a detailed historical account is not available in the provided research, the use of this compound as a labeling reagent for sulfur in biomolecules seems to be a significant milestone. [, ] This application has potential implications for understanding the structure and function of biomolecules like nucleic acids and proteins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B1255349.png)

![[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone](/img/structure/B1255353.png)

![[(1S,2S,8R,11S,13S,15S)-15-[(1S,4R,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B1255356.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11E,15S,18S,25S,26R,35R,37S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1255361.png)